N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-22(20,21)18-6-4-10(5-7-18)14(19)16-12-3-2-11-9-15-17-13(11)8-12/h2-3,8-10H,4-7H2,1H3,(H,15,17)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEDLDYNIYQMLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Hydrazine Derivatives
A widely adopted method involves the reaction of 1,3-dicarbonyl precursors with hydrazine hydrate or substituted hydrazines. For example, 6-aminoindazole can be synthesized via cyclization of ethyl 3-oxo-3-phenylpropanoate with hydrazine hydrate in methanol under reflux conditions. This approach yields the indazole core with a free amino group at the 6-position, which is critical for subsequent amide bond formation. Reaction conditions such as temperature (80–100°C), solvent (methanol or ethanol), and stoichiometric ratios (1:1.2 for dicarbonyl:hydrazine) significantly influence yields, typically ranging from 65% to 85%.
Iodination and Suzuki-Miyaura Coupling
Functionalization of the Piperidine Ring
The piperidine component requires sequential modifications: sulfonylation to introduce the methanesulfonyl group and carboxylic acid activation for amide bond formation.
Sulfonylation of Piperidine-4-Carboxylic Acid
Piperidine-4-carboxylic acid is treated with methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction proceeds in dichloromethane at 0–5°C to minimize side reactions, yielding 1-methanesulfonylpiperidine-4-carboxylic acid with 90–95% purity. Excess methanesulfonyl chloride (1.2 equivalents) ensures complete conversion, while rigorous pH control (pH 8–9) prevents hydrolysis of the sulfonamide bond.
Carboxylic Acid Activation
The carboxylic acid is activated using coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or 1-hydroxybenzotriazole (HOBt). For example, treatment of 1-methanesulfonylpiperidine-4-carboxylic acid with EDC and HOBt in anhydrous DMF generates a reactive intermediate, which facilitates amide bond formation with 6-aminoindazole. This step typically achieves 70–80% yields, with purification via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent.
Amide Bond Formation
The final step involves coupling the activated piperidine derivative with 6-aminoindazole. Two principal methods are employed: direct amidation and Buchwald-Hartwig amination .
Direct Amidation
In this approach, 1-methanesulfonylpiperidine-4-carboxylic acid (activated as an acyl chloride) reacts with 6-aminoindazole in tetrahydrofuran (THF) at room temperature. Triethylamine is added to scavenge HCl, and the reaction proceeds for 12–16 hours, yielding the target compound with 60–70% efficiency. While straightforward, this method suffers from moderate yields due to competing hydrolysis of the acyl chloride.
Buchwald-Hartwig Amination
A more efficient alternative utilizes palladium catalysis to form the C–N bond between 6-bromoindazole and 1-methanesulfonylpiperidine-4-carboxamide. Using Pd₂(dba)₃ as the catalyst, XantPhos as the ligand, and cesium carbonate as the base in toluene at 110°C, this method achieves yields exceeding 85%. The reaction tolerates a broad range of functional groups and minimizes byproduct formation, making it preferable for large-scale synthesis.
Optimization and Challenges
Solvent and Temperature Effects
Reaction yields are highly sensitive to solvent polarity and temperature. Polar aprotic solvents like DMF enhance the solubility of intermediates but may promote side reactions at elevated temperatures. For example, amidation in DMF at 60°C improves reaction rates but reduces yields by 10–15% due to decomposition. Conversely, nonpolar solvents like toluene favor palladium-catalyzed reactions but require higher temperatures (100–120°C).
Purification Strategies
Crude products often contain unreacted starting materials and coupling byproducts. Sequential purification steps—such as aqueous extraction (to remove hydrophilic impurities) followed by column chromatography—are essential. Recrystallization from ethanol/water mixtures (4:1) further enhances purity, achieving >98% purity as confirmed by HPLC.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the dominant preparation methods:
| Method | Starting Materials | Catalyst/Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct Amidation | 6-Aminoindazole, Acyl chloride | EDC, HOBt | 60–70 | 95 |
| Buchwald-Hartwig | 6-Bromoindazole, Piperidine carboxamide | Pd₂(dba)₃, XantPhos | 85–90 | 98 |
| Cyclocondensation | 1,3-Dicarbonyl, Hydrazine hydrate | Piperidine (base) | 65–75 | 90 |
The Buchwald-Hartwig method outperforms others in yield and purity, albeit with higher costs due to palladium catalysts. Direct amidation remains viable for small-scale synthesis where cost constraints prevail.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methanesulfinate (CH3SO2Na) and various amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and alcohols.
Substitution: Generation of sulfonamides and amides.
Scientific Research Applications
Inhibition of Lipid Kinases
One of the primary applications of N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide is its role as an inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is crucial in various cellular processes, including growth, proliferation, and survival. The compound has shown efficacy in inhibiting lipid kinases, making it a candidate for treating hyperproliferative disorders such as cancer. Studies indicate that it can be used to manage conditions like melanoma and other skin cancers, as well as neurodegenerative diseases .
Treatment of Cancer
The compound's ability to modulate PI3K activity positions it as a potential therapeutic agent in oncology. Research has demonstrated that compounds similar to N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide can effectively inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study highlighted its effectiveness against chronic myelogenous leukemia (CML) and other malignancies, suggesting that it could be incorporated into treatment regimens for these diseases .
Cellular Signaling Pathways
N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide influences several signaling pathways involved in cell survival and proliferation. By inhibiting PI3K, the compound disrupts downstream signaling cascades that promote tumor growth. This mechanism is particularly relevant in cancers where PI3K signaling is aberrantly activated .
Synergistic Effects with Other Agents
There is evidence suggesting that combining N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide with other chemotherapeutic agents may enhance therapeutic efficacy. For example, studies have explored its use alongside anti-androgens and protein kinase inhibitors to create more effective treatment protocols for resistant cancer forms .
Clinical Relevance
Several clinical trials have investigated the safety and efficacy of compounds related to N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide in treating various cancers. These trials focus on assessing the compound's ability to improve patient outcomes when used alone or in combination with established therapies.
Research Findings
A notable study reported significant tumor regression in patients with advanced melanoma when treated with a regimen including N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide derivatives. The results indicated a favorable safety profile and a promising response rate, warranting further investigation into its clinical applications .
Data Summary Table
| Application Area | Mechanism of Action | Potential Conditions Treated |
|---|---|---|
| Inhibition of Lipid Kinases | PI3K inhibition | Cancer (e.g., melanoma, CML) |
| Cancer Treatment | Induction of apoptosis | Hyperproliferative disorders |
| Synergistic Effects | Combination with other therapeutic agents | Resistant cancers |
Mechanism of Action
The mechanism by which N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
*Estimated based on structural analogs.
Key Insights and Implications
- Structural Determinants :
- The indazole core is versatile, accommodating sulfonamide, carboxamide, and heterocyclic substituents for diverse targets.
- Methanesulfonylpiperidine groups may enhance metabolic stability compared to piperazine or sulfonamide derivatives.
- Therapeutic Potential: Antiproliferative derivatives (e.g., 6l) suggest oncology applications, while TRPV1 agonists (CPIPC) indicate pain management utility. MCHR1 antagonists highlight metabolic disorder applications .
Biological Activity
N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic implications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features an indazole moiety, which is known for its diverse biological activities, particularly in anticancer research. The presence of a methanesulfonyl group and a piperidine ring enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indazole derivatives, including N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide. A notable investigation focused on a series of 6-aminoindazole derivatives, where compounds exhibited significant cytotoxicity against human colorectal cancer cell lines (HCT116) with IC50 values ranging from 2.9 to 59.0 μM. Specifically, one derivative demonstrated an IC50 value of 14.3 μM, indicating substantial anti-proliferative activity while showing low toxicity in normal lung fibroblast cells (IC50 > 100 μM) .
Table 1: Anticancer Activity of Indazole Derivatives
| Compound Name | Cell Line | IC50 (μM) | Toxicity in Normal Cells |
|---|---|---|---|
| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 | 14.3 ± 4.4 | >100 |
| Other Derivatives (Average) | Various | 2.9 - 59.0 | Varies |
The mechanism by which N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide exerts its effects appears to involve the inhibition of specific signaling pathways associated with cancer cell proliferation and survival. Indazole derivatives have been shown to interact with various molecular targets, including kinases and receptors involved in tumor growth .
Case Studies
Several case studies have documented the efficacy of indazole derivatives in preclinical settings:
- Study on HCT116 Cells : A study synthesized several indazole derivatives and evaluated their cytotoxic effects on HCT116 cells using the Sulforhodamine B assay. Results indicated that most compounds exhibited significant growth inhibition, suggesting their potential as anticancer agents .
- Comparative Analysis : Another study compared the activity of indazole derivatives with established anticancer agents, revealing that some derivatives possess superior efficacy and selectivity against cancer cell lines compared to traditional therapies .
Future Directions
The promising biological activity of N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide warrants further investigation into its therapeutic potential. Future research should focus on:
- In Vivo Studies : Evaluating the pharmacokinetics and biodistribution of the compound in animal models.
- Mechanistic Studies : Elucidating the specific molecular pathways affected by this compound to better understand its anticancer properties.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in human subjects.
Q & A
Q. Critical Considerations :
- For non-crystalline samples, use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals .
Advanced: How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?
Q. Methodological Answer :
- Crystallization : Optimize solvent systems (e.g., DMSO/water) to grow single crystals.
- Data Collection : Use synchrotron radiation for high-resolution data (<1.0 Å) to resolve sulfonamide and piperidine conformations .
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. For example, SHELXL can model disorder in the methanesulfonyl group .
- Validation : Check R-factor (<0.05) and electron density maps for missing atoms or solvent molecules .
Q. Example Workflow :
Data collection: 100 K, Cu-Kα radiation.
SHELXD for phase solution (if heavy atoms present).
SHELXL refinement with restraints for flexible groups.
Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to VEGFR2 or ITK kinases. Compare with known inhibitors (e.g., axitinib, IC50 ~7.7 nM for VEGFR2) .
- Mutagenesis Studies : Replace key residues (e.g., Lys868 in VEGFR2) to validate binding interactions .
- Biological Assays :
- Kinase inhibition profiling : Screen against a panel (e.g., 50 kinases) to assess selectivity .
- Cellular assays : Measure IC50 in cancer cell lines (e.g., HCT-116 for antiproliferative effects) .
Q. Methodological Answer :
- Assay Validation :
- Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm binding .
- Standardize cell lines (e.g., ATCC-certified HEK293) and passage numbers.
- Compound Integrity :
- Re-analyze purity via LC-MS; degradation products may explain variability .
- Confirm solubility in assay buffers (e.g., DMSO concentration ≤0.1%) .
- Data Normalization :
- Include positive controls (e.g., axitinib for VEGFR2 assays) to calibrate inter-lab variability .
Case Study : A study reporting IC50 = 50 µM for ITK inhibition vs. 10 µM in another lab may arise from differences in ATP concentrations (1 mM vs. 100 µM).
Advanced: What computational methods can predict metabolic stability of this compound?
Q. Methodological Answer :
- In Silico Tools :
- In Vitro Validation :
- Liver microsomal assays (human vs. rodent) to measure half-life (t1/2).
- Identify metabolites via LC-MS/MS fragmentation patterns .
Key Consideration : Methanesulfonyl groups often reduce metabolic clearance by blocking oxidative pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
